Idt-2br
Description
Chemical Identity and Structural Characterization of IDT-2Br
Molecular Structure and Nomenclature
Core Indacenodithiophene (IDT) Architecture
This compound features a fused indacenodithiophene (IDT) core, a planar aromatic system comprising two thiophene rings bridged by a central benzene ring. This electron-rich backbone facilitates extended π-conjugation, enabling efficient charge transport. The IDT core’s rigidity promotes strong intermolecular π-π stacking, a critical factor for achieving high electron mobility in organic solar cells (OSCs).
Peripheral Benzothiadiazole and Rhodanine Functional Groups
The IDT core is functionalized with two benzothiadiazole (BT) units and two rhodanine derivatives at terminal positions. The BT groups act as electron-withdrawing moieties, lowering the material’s LUMO energy level to -3.82 eV, while the rhodanine units enhance intramolecular charge transfer (ICT) through conjugation with the IDT backbone. This A–D–A (acceptor–donor–acceptor) configuration balances absorption breadth and charge separation efficiency.
IUPAC Name and CAS Registry Analysis (2042521-91-3)
The systematic IUPAC name for this compound is 5,5′-[[4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b′]dithiophene-2,7-diyl]bis(2,1,3-benzothiadiazole-7,4-diylmethylidyne)]bis[3-ethyl-2-thioxo-4-thiazolidinone] . Its CAS registry number, 2042521-91-3 , confirms its unique chemical identity.
Table 1: Molecular Identity of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈₈H₈₈N₆O₄S₆ |
| Molecular Weight | 1518.20 g/mol |
| CAS Registry Number | 2042521-91-3 |
| SMILES Notation | Not publicly disclosed |
Crystallographic and Conformational Properties
Planar Molecular Configuration
Density functional theory (DFT) calculations reveal a nearly flat backbone configuration, with a dihedral angle of <5° between the IDT core and BT units. This planarity optimizes π-orbital overlap, enabling efficient charge transport pathways. Crystallographic studies indicate a π-π stacking distance of 3.41 Å , comparable to high-performance acceptors like ITIC derivatives.
Side Chain Engineering with 4-Hexylphenyl Groups
Four 4-hexylphenyl substituents decorate the IDT core, providing dual functionality:
- Solubility Enhancement : The hexyl chains enable processing in common solvents like chloroform and o-dichlorobenzene.
- Crystallinity Control : Bulky side chains prevent excessive aggregation while maintaining moderate crystallinity for charge transport.
Table 2: Conformational Parameters
| Parameter | Value |
|---|---|
| Dihedral Angle (Core) | <5° |
| π-π Stacking Distance | 3.41 Å |
| Side Chain Length | C6H13 (hexyl) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Fingerprinting
¹H-NMR analysis (CD₂Cl₂, 400 MHz) identifies key structural features:
- δ 8.42 ppm : Protons on benzothiadiazole units.
- δ 7.28–7.67 ppm : Aromatic protons from hexylphenyl substituents.
- δ 4.23 ppm : Ethyl groups attached to rhodanine moieties.
¹³C-NMR confirms the sp²-hybridized carbon network, with signals at δ 192.9 ppm (carbonyl groups) and δ 145.5 ppm (thiophene carbons).
UV-Vis Absorption Profiles in Solution vs. Thin Film
This compound exhibits distinct solvatochromic behavior:
Table 3: Optical Absorption Properties
| Medium | λₘₐₓ (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Bandgap (eV) |
|---|---|---|---|
| Chloroform | 636 | 1.3 × 10⁵ | 1.65 |
| Thin Film | 710 | N/A | 1.55 |
In solution, the absorption peaks at 636 nm , attributed to π-π* transitions. Film formation induces a 74 nm redshift to 710 nm due to increased molecular ordering and ICT effects. The broad absorption spanning 300–750 nm enables panchromatic light harvesting in OSCs.
Properties
Molecular Formula |
C88H88N6O2S8 |
|---|---|
Molecular Weight |
1518.2 g/mol |
IUPAC Name |
(5E)-3-ethyl-5-[[4-[15-[7-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C88H88N6O2S8/c1-7-13-17-21-25-55-29-39-61(40-30-55)87(62-41-31-56(32-42-62)26-22-18-14-8-2)69-51-68-70(52-67(69)81-71(87)53-73(99-81)65-47-37-59(77-79(65)91-103-89-77)49-75-83(95)93(11-5)85(97)101-75)88(63-43-33-57(34-44-63)27-23-19-15-9-3,64-45-35-58(36-46-64)28-24-20-16-10-4)72-54-74(100-82(68)72)66-48-38-60(78-80(66)92-104-90-78)50-76-84(96)94(12-6)86(98)102-76/h29-54H,7-28H2,1-6H3/b75-49-,76-50+ |
InChI Key |
MZMPYGNPOJDPIE-IQSNNJKXSA-N |
Isomeric SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)C6=CC=C(C7=NSN=C67)/C=C/8\C(=O)N(C(=S)S8)CC)C(C9=C4SC(=C9)C1=CC=C(C2=NSN=C12)/C=C\1/C(=O)N(C(=S)S1)CC)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)C6=CC=C(C7=NSN=C67)C=C8C(=O)N(C(=S)S8)CC)C(C9=C4SC(=C9)C1=CC=C(C2=NSN=C12)C=C1C(=O)N(C(=S)S1)CC)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IDT-2Br involves the formation of a planar electron acceptor structure. The core of the molecule, indaceno[1,2-b:5,6-b’]dithiophene (IDT), is flanked by benzothiadiazole units and terminated with rhodanine groups . The specific synthetic routes and reaction conditions are detailed in scientific literature, but generally involve multi-step organic synthesis techniques.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis processes, ensuring high purity and consistent quality. The compound is produced in batches, with quantities ranging from 100 mg to several grams .
Chemical Reactions Analysis
Types of Reactions: IDT-2Br undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, altering its electronic properties.
Reduction: Reduction reactions can modify the electron-accepting capabilities of this compound.
Substitution: Substitution reactions can introduce different functional groups to the molecule, potentially enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products: The major products formed from these reactions include modified versions of this compound with altered electronic and optical properties .
Scientific Research Applications
Polymer Solar Cells (PSCs)
IDT-2BR has been extensively studied as an electron acceptor in polymer solar cells. Its incorporation into PSCs has led to significant improvements in power conversion efficiencies (PCEs).
- Performance Metrics :
- Blended with poly(3-hexylthiophene) (P3HT), this compound achieved a PCE of 5.12% , surpassing traditional fullerene-based devices which typically show lower efficiencies around 3.71% .
- The device stability was notable, with PCEs remaining consistent across varying active layer thicknesses from 60 nm to 220 nm .
| Device Composition | PCE (%) | Thickness (nm) | Electron Mobility (cm²/V·s) |
|---|---|---|---|
| P3HT:this compound | 5.12 | 60-220 | 3.4 x |
Semitransparent Organic Solar Cells
The application of this compound in semitransparent organic solar cells has also been explored. When combined with P3HT, the semitransparent devices demonstrated a PCE of 3.22% , highlighting the potential for building-integrated photovoltaics where light transmission is essential .
Ternary Organic Solar Cells
Recent advancements have included the use of this compound in ternary blends with other electron donors, resulting in enhanced performance metrics. For instance, devices using PTB7-Th and this compound achieved efficiencies as high as 12.1% when optimized with mixed acceptors .
Case Study 1: Efficiency Improvement through Molecular Design
A study by Wu et al. (2015) demonstrated that the planar configuration of this compound facilitates effective charge transport and phase separation when blended with P3HT. This configuration is crucial for minimizing bimolecular recombination, thus enhancing device performance .
Case Study 2: Application in High-Efficiency Ternary Systems
Research conducted by Xue et al. (2018) highlighted the effectiveness of this compound in ternary systems where it was paired with PTB7-Th and another non-fullerene acceptor. The optimized blend resulted in a significant increase in efficiency due to improved charge mobility and reduced energy losses .
Mechanism of Action
IDT-2Br functions as a planar electron acceptor, facilitating efficient charge transfer in organic photovoltaic devices . The compound’s molecular structure allows for strong and broad absorption of light, contributing to its high power conversion efficiency . The electron-donating IDT core and electron-withdrawing benzothiadiazole and rhodanine groups create a favorable environment for charge separation and transport .
Comparison with Similar Compounds
o-IDTBR: Another non-fullerene electron acceptor with similar thermal stability and absorption properties.
Uniqueness: this compound stands out due to its combination of high thermal stability, broad absorption spectrum, and high electron mobility . These properties make it a highly efficient and versatile material for use in organic photovoltaics and other electronic applications .
Biological Activity
IDT-2Br, a novel non-fullerene acceptor (NFA), has garnered significant attention in the field of organic photovoltaics due to its unique structural properties and promising performance in solar cell applications. This article delves into the biological activity of this compound, focusing on its synthesis, properties, and applications, particularly in solar energy conversion.
Chemical Structure and Properties
This compound is characterized by a ladder-type fused five-member-ring indaceno[1,2-b:5,6-b′]dithiophene core, which is flanked by electron-withdrawing benzothiadiazole moieties and rhodanine-terminated groups. This structure provides this compound with excellent thermal stability and broad absorption spectra, making it suitable for efficient light harvesting in organic solar cells.
Key Properties of this compound
| Property | Value |
|---|---|
| Purity | ≥98% |
| Thermal Stability | High |
| Absorption Spectrum | Broad and strong |
| Electron Mobility | Relatively high |
| Power Conversion Efficiency | Up to 12.1% |
Biological Activity and Mechanism
The biological activity of this compound primarily relates to its role as an electron acceptor in organic photovoltaic devices. Its ability to facilitate charge transfer processes is crucial for enhancing the efficiency of solar cells. The charge transfer mechanism involves the following steps:
- Photon Absorption : this compound absorbs sunlight, promoting electrons from its ground state to excited states.
- Charge Separation : Upon excitation, the generated excitons (bound electron-hole pairs) migrate to the donor-acceptor interface.
- Charge Transport : The electrons are transferred to the this compound molecules, while holes remain in the donor material (e.g., P3HT).
- Collection at Electrodes : The separated charges are collected at the respective electrodes, generating an electric current.
Case Studies and Research Findings
Several studies have evaluated the performance of this compound in various configurations of organic solar cells:
- Performance with P3HT :
- Comparative Studies :
- Electron Mobility Analysis :
Q & A
Q. What are the key synthetic routes for IDT-2BR, and how do side-chain modifications influence its molecular structure?
this compound is synthesized via a cross-coupling reaction using indacenodithiophene (IDT) as the core donor unit, flanked by electron-deficient benzothiadiazole (BT) and rhodanine acceptor groups. Arylalkyl side chains (e.g., phenyl-substituted alkyl chains) are often introduced to enhance solubility and processability. However, substituting alkyl chains (e.g., n-hexyl) for arylalkyl chains can improve intermolecular interactions and charge mobility. For example, IDT-2BR1 (with n-hexyl chains) exhibited higher electron mobility (μₑ = 3.9 × 10⁻⁴ cm² V⁻¹ s⁻¹) compared to this compound (μₑ = 1.7 × 10⁻⁴ cm² V⁻¹ s⁻¹) due to stronger 3D packing .
Q. How is this compound characterized to determine its optoelectronic properties?
Key characterization methods include:
- UV-Vis-NIR spectroscopy : Measures absorption spectra to determine bandgap (e.g., this compound has a bandgap of ~1.6 eV).
- Cyclic voltammetry : Determines HOMO/LUMO energy levels (e.g., LUMO = -3.8 eV for this compound).
- Space-charge-limited current (SCLC) : Quantifies charge carrier mobilities.
- Grazing-incidence wide-angle X-ray scattering (GIWAXS) : Analyzes crystallinity and molecular packing .
Advanced Research Questions
Q. How can researchers resolve contradictions in charge transport data between this compound and its derivatives?
Contradictions arise from side-chain engineering and blend morphology. For instance, IDT-2BR1 (alkyl chains) outperforms this compound (arylalkyl chains) in electron mobility due to reduced steric hindrance and enhanced crystallinity. To address contradictions:
- Conduct morphological analysis (e.g., atomic force microscopy) to correlate phase separation with device performance.
- Compare hole and electron mobility ratios (μₕ/μₑ) across blends. For example, this compound:PTB7-Th blends showed μₕ = 6.7 × 10⁻⁴ cm² V⁻¹ s⁻¹ vs. μₑ = 1.7 × 10⁻⁴ cm² V⁻¹ s⁻¹, indicating unbalanced charge transport .
Q. What methodologies optimize the power conversion efficiency (PCE) of this compound-based organic solar cells (OSCs)?
Optimization strategies include:
- Ternary blending : Introduce a third component (e.g., fullerene derivatives) to improve photon harvesting.
- Additive engineering : Use 1,8-diiodooctane (DIO) to enhance crystallinity. For example, DIO increased PCE from 8.30% to 10.07% in this compound:PTB7-Th blends but introduced photostability trade-offs .
- Bandgap tuning : Replace BT with thieno[3,4-b]thiophene (TT) to lower the bandgap (e.g., ATT-1 acceptor achieved 1.54 eV bandgap) .
Q. How do researchers analyze trade-offs between efficiency and stability in this compound-based devices?
- Perform accelerated aging tests under controlled light/heat/humidity.
- Compare burn-in losses in PCE for devices with/without additives (e.g., DIO reduces stability despite improving efficiency).
- Use density functional theory (DFT) to predict molecular degradation pathways under operational conditions .
Methodological Recommendations
- For reproducibility : Standardize synthetic protocols (e.g., solvent purity, reaction time) and device fabrication conditions (e.g., annealing temperature).
- For data validation : Cross-check mobility measurements using SCLC and field-effect transistor (FET) configurations.
- For ethical compliance : Ensure all chemical safety protocols and institutional review board (IRB) approvals are documented, particularly when collaborating across labs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
